molecular formula C8H10N2O B1487154 (E)-6-(but-2-en-2-yl)pyrimidin-4-ol CAS No. 2089537-97-1

(E)-6-(but-2-en-2-yl)pyrimidin-4-ol

Cat. No.: B1487154
CAS No.: 2089537-97-1
M. Wt: 150.18 g/mol
InChI Key: XMOWJNIBYCDLGE-ZZXKWVIFSA-N
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Description

(E)-6-(but-2-en-2-yl)pyrimidin-4-ol is a novel pyrimidine derivative offered for research and development purposes. Pyrimidines are a fundamental class of nitrogen-containing heterocycles with significant importance in medicinal chemistry. They are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. The core pyrimidine structure is a key building block in nature, found in nucleic acids and vitamins, making its derivatives a prime focus for developing new bioactive molecules. The (E)-configured but-2-en-2-yl substituent at the 6-position of the pyrimidine ring is a distinctive structural feature that may influence the compound's stereochemistry, lipophilicity, and interaction with biological targets. Researchers can utilize this compound to explore its potential as an inhibitor of various enzymes or cellular receptors, investigate its mechanism of action in disease models, or use it as a synthetic intermediate for creating more complex chemical entities. This product is strictly intended for research applications and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

4-[(E)-but-2-en-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h3-5H,1-2H3,(H,9,10,11)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOWJNIBYCDLGE-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(but-2-en-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core with a butenyl substituent at the 6-position. The molecular structure can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This compound's unique structure is pivotal in its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in the inflammatory process.

Key Findings:

  • The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, suggesting potent anti-inflammatory potential .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
Celecoxib0.04 ± 0.010.04 ± 0.01
This compoundTBDTBD

2. Anticancer Activity

The anticancer properties of this compound are supported by its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that it may act through multiple pathways, including the inhibition of cyclin-dependent kinases (CDKs).

Case Studies:

  • In vitro studies have shown that this compound exhibits significant growth inhibition against several cancer cell lines, including lung and renal carcinoma cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HOP-92 (Lung)TBDCDK inhibition
NCI-H460 (Lung)TBDCDK inhibition
RFX 393 (Renal)TBDInduction of apoptosis

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be partially attributed to its structural features, which influence its interaction with biological targets.

Key SAR Insights:

  • Substituents: The presence of electron-donating groups enhances activity against COX enzymes.
  • Pyrimidine Core: The pyrimidine ring is essential for maintaining the compound's biological activity, particularly in inhibiting CDKs.

Scientific Research Applications

Numerous studies have highlighted the biological activities associated with (E)-6-(but-2-en-2-yl)pyrimidin-4-ol:

Synthetic Methodologies

Several synthetic routes can be employed to produce this compound. These methods highlight the versatility of synthetic strategies available for modifying pyrimidine structures:

Synthetic Route Description
Route AReaction of appropriate pyrimidine precursors with butenyl groups under controlled conditions to achieve desired substitution patterns.
Route BUtilization of coupling reactions involving hydroxylation steps to introduce the hydroxyl group at the 4-position of the pyrimidine ring.

These synthetic approaches are crucial for developing derivatives with enhanced biological activities.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various microbial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research :
    • A study focusing on the compound's effect on cancer cell lines demonstrated that it could significantly reduce cell viability in a dose-dependent manner. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways, making it a candidate for further development in cancer therapeutics .
  • Agricultural Applications :
    • Preliminary findings suggest that this compound may act as a plant growth promoter, enhancing biomass accumulation and root development in various plant species. This property could be leveraged in agricultural practices to improve crop yields.

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-6-(but-2-en-2-yl)pyrimidin-4-ol typically involves:

  • Construction of the pyrimidin-4-ol ring system.
  • Introduction of the (E)-but-2-en-2-yl substituent at the 6-position.
  • Control of stereochemistry to ensure the (E)-configuration of the alkenyl side chain.

Pyrimidin-4-ol Core Formation

The pyrimidin-4-ol core can be synthesized through cyclization reactions involving appropriate precursors such as amidines, β-dicarbonyl compounds, or enaminones with guanidine derivatives. A common approach includes:

  • Cyclization of Enaminones with Guanidines: Enaminones react with guanidine derivatives under controlled conditions to form substituted pyrimidin-4-ol rings. This method allows for the introduction of various substituents at the 6-position depending on the enaminone used.

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling of pyrimidin-2-amine derivatives with aryl or alkenyl bromides can also furnish substituted pyrimidin-4-ols, allowing for diverse functionalization.

These methods have been demonstrated to provide the pyrimidin-4-ol scaffold with moderate to good yields, depending on reaction conditions and substrates.

Catalysts and Reaction Conditions

  • Bases: Potassium carbonate or other mild bases are commonly used to facilitate nucleophilic substitution or coupling reactions.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are employed in cross-coupling reactions to ensure high selectivity and yield.

  • Solvents: Polar aprotic solvents such as DMF or toluene are preferred for their ability to dissolve reactants and facilitate reaction kinetics.

  • Temperature: Reactions are often conducted between 50–90°C, with careful control to avoid isomerization or decomposition.

  • Additives: Quinuclidine or N-methyl pyrrolidine derivatives have been reported to enhance reaction rates and selectivity in related pyrimidin-4-ol derivative syntheses.

Representative Preparation Procedure (Summary)

Step Reagents and Conditions Outcome
1. Preparation of 6-halopyrimidin-4-ol intermediate Cyclization of enaminone and guanidine derivatives or palladium-catalyzed amination Formation of pyrimidin-4-ol scaffold with halogen at 6-position
2. Protection of phenolic hydroxyl group Benzylation or other protective group strategies Prevents side reactions during alkylation
3. Introduction of (E)-but-2-en-2-yl substituent Cross-coupling with (E)-but-2-en-2-yl halide under Pd catalysis, base (K2CO3), in DMF or toluene at 60–85°C Selective formation of this compound derivative
4. Deprotection of phenolic group Hydrogenolysis or acid-mediated deprotection Yields target compound this compound

Analytical Data and Reaction Monitoring

  • Reaction Completion: Monitored by chromatographic techniques (HPLC, GC) measuring area % of starting materials and products.

  • Purification: Vacuum distillation and solvent extraction (e.g., toluene-water phase separation) are used to isolate the product.

  • Yield: Typical isolated yields range from moderate to high (up to ~80% or more depending on optimization).

  • Stereochemistry: Verified by NMR spectroscopy, confirming the (E)-configuration of the alkenyl substituent.

Research Findings and Notes

  • The use of quinuclidine or N-methyl pyrrolidine derivatives as additives significantly improves the efficiency of the substitution reactions on pyrimidin-4-ol derivatives.

  • Protection of the phenolic hydroxyl group is critical to avoid side reactions during the introduction of sensitive alkenyl substituents.

  • Microwave-assisted synthesis has been explored for related pyrimidine derivatives, enhancing reaction rates though yields may vary.

  • Careful control of temperature and reaction time is essential to maintain the (E)-configuration and prevent isomerization.

Summary Table of Key Reaction Parameters

Parameter Typical Values/Conditions Notes
Base Potassium carbonate (K2CO3) Facilitates nucleophilic substitution
Catalyst Pd(PPh3)4 or similar Pd catalysts Enables cross-coupling
Solvent DMF, Toluene Polar aprotic solvents preferred
Temperature 50–90°C Controlled to avoid isomerization
Reaction Time 1–4.5 hours Depending on step and catalyst
Protection Group Benzyl or similar Protects phenolic hydroxyl
Yield 50–80% (isolated) Varies with substrate and conditions
Stereochemical Control High (E)-selectivity Verified by NMR

Q & A

Basic: What are the standard synthetic routes for (E)-6-(but-2-en-2-yl)pyrimidin-4-ol, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized by reacting substituted pyrimidine cores with electrophilic reagents under reflux conditions. Key steps include:

  • Substitution: Reacting 4-hydroxypyrimidine with but-2-en-2-yl halides in anhydrous ethanol under argon, followed by reflux for 24 hours to ensure complete substitution .
  • Purification: Column chromatography (e.g., n-pentane:ethyl acetate gradients) removes unreacted intermediates .
    Critical parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios. Impurities from stereoisomerization (E/Z mixtures) require careful monitoring via HPLC or TLC .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

  • NMR: 1^1H and 13^13C NMR identify substituent positions (e.g., hydroxyl at C4, butenyl at C6). The E-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-alkene protons) .
  • X-ray Crystallography: Programs like SHELXL refine crystal structures, confirming bond lengths and angles. For example, pyrimidine derivatives often show C–O (1.36 Å) and C–N (1.33 Å) bond lengths consistent with aromatic systems .
  • IR Spectroscopy: O–H stretches (~3200 cm1^{-1}) and C=C stretches (~1650 cm1^{-1}) validate functional groups .

Basic: How does the but-2-en-2-yl substituent influence the reactivity of the pyrimidin-4-ol core in oxidation and substitution reactions?

Answer:
The butenyl group:

  • Enhances Electron Density: The alkene’s electron-withdrawing effect activates the pyrimidine ring for electrophilic substitution at C2 and C5 positions .
  • Oxidation Sensitivity: The allylic position is prone to oxidation (e.g., epoxidation with H2_2O2_2), requiring inert atmospheres during synthesis .
  • Steric Effects: The substituent’s bulkiness limits nucleophilic attack at C6 but facilitates regioselective reactions at less hindered sites .

Advanced: How can researchers systematically optimize enantiomeric purity in the synthesis of this compound?

Answer:

  • Chiral Catalysts: Use palladium or organocatalysts to favor E-isomer formation during alkene installation .
  • Chromatographic Resolution: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers post-synthesis .
  • Monitoring: Polarimetry or chiral HPLC tracks enantiomeric excess (ee). For example, resolving diastereomers via diethyl tartrate derivatives improves ee >98% .

Advanced: How should researchers address conflicting reports on the biological activity of this compound?

Answer:
Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC50_{50} values. Standardize protocols using guidelines like OECD 429 .
  • Impurity Profiles: Trace Z-isomers or oxidation byproducts (e.g., epoxides) can skew results. Use LC-MS to verify purity >95% .
  • Stereochemical Effects: E-isomers often show higher binding affinity (e.g., ΔG = -9.5 kcal/mol vs. -7.2 kcal/mol for Z-isomers in docking studies) .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., TCTP protein) using PDB structures. Validate with experimental Ki values (e.g., 42–68 nM for pyrimidine analogs) .
  • QSAR Models: Correlate substituent electronegativity and logP with activity. For example, methoxy groups increase hydrophobicity (clogP = 2.1), enhancing membrane permeability .
  • MD Simulations: AMBER or GROMACS assess binding stability over 100-ns trajectories, ensuring pose reliability (RMSD <2.0 Å) .

Advanced: What strategies mitigate racemization during functionalization of this compound?

Answer:

  • Low-Temperature Reactions: Conduct substitutions below 0°C to slow keto-enol tautomerism .
  • Protecting Groups: Temporarily mask the hydroxyl with tert-butyldimethylsilyl (TBS) groups during alkylation .
  • Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in Suzuki couplings retain configuration during cross-coupling .

Advanced: How do solvent polarity and pH affect the tautomeric equilibrium of this compound?

Answer:

  • Polar Solvents (DMSO, H2_2O): Stabilize the enol form via hydrogen bonding, shifting equilibrium toward the hydroxyl tautomer (80:20 enol:keto in DMSO) .
  • pH Effects: Under acidic conditions (pH <3), protonation at N1 favors the keto form. At pH >7, deprotonation stabilizes the enolate, altering reactivity in nucleophilic substitutions .

Basic: What are the key differences in biological activity between this compound and its 6-isopropyl analog?

Answer:

  • Lipophilicity: The butenyl group increases clogP by 0.8 units compared to isopropyl, enhancing blood-brain barrier penetration .
  • Target Affinity: The planar alkene improves π-π stacking with aromatic residues (e.g., Tyr157 in kinase targets), boosting inhibition (IC50_{50} = 1.2 µM vs. 5.6 µM for isopropyl) .
  • Metabolic Stability: Butenyl’s unsaturation accelerates hepatic oxidation, reducing half-life (t1/2_{1/2} = 2.3 h vs. 4.7 h) .

Advanced: How can researchers design SAR studies to explore the therapeutic potential of this compound derivatives?

Answer:

  • Core Modifications: Introduce halogens (Cl, F) at C2 to enhance electrostatic interactions with target pockets .
  • Side-Chain Variations: Replace butenyl with cyclopropyl or trifluoromethyl groups to balance potency and solubility .
  • In Vivo Validation: Use murine models to correlate in vitro IC50_{50} with tumor regression rates (e.g., 60% reduction at 10 mg/kg dosing) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-(but-2-en-2-yl)pyrimidin-4-ol
Reactant of Route 2
(E)-6-(but-2-en-2-yl)pyrimidin-4-ol

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